
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorobenzyl)urea
Overview
Description
N-(4-chloro-2-fluorophenyl)-N’-(4-fluorobenzyl)urea is a synthetic organic compound characterized by the presence of both chloro and fluoro substituents on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-N’-(4-fluorobenzyl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with 4-fluorobenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(4-chloro-2-fluorophenyl)-N’-(4-fluorobenzyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-N’-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The urea moiety can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, resulting in the cleavage of the urea bond.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro or fluoro groups with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the urea moiety.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the urea group.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis of the compound.
Major Products Formed
Substitution Reactions: Products with different substituents on the phenyl rings.
Oxidation: Products with oxidized urea moieties, such as amides or carbamates.
Reduction: Products with reduced urea groups, such as amines.
Hydrolysis: Products with cleaved urea bonds, leading to the formation of amines and carboxylic acids.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-N’-(4-fluorobenzyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is evaluated for its potential use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N’-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular pathways. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-(4-fluorobenzyl)urea
- N-(4-fluorophenyl)-N’-(4-chlorobenzyl)urea
- N-(4-chloro-2-fluorophenyl)-N’-(4-chlorobenzyl)urea
Uniqueness
N-(4-chloro-2-fluorophenyl)-N’-(4-fluorobenzyl)urea is unique due to the specific arrangement of chloro and fluoro substituents on its phenyl rings. This arrangement can influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[(4-fluorophenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O/c15-10-3-6-13(12(17)7-10)19-14(20)18-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLPZKBJBUEJTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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